Piperidine, 4-(2-benzothiazolyl)-1-[(3-fluorophenyl)sulfonyl]-
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Overview
Description
2-[1-(3-FLUOROBENZENESULFONYL)PIPERIDIN-4-YL]-1,3-BENZOTHIAZOLE is a complex organic compound with the molecular formula C18H17FN2O2S2. It is known for its significant role in various scientific research fields, particularly in medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-FLUOROBENZENESULFONYL)PIPERIDIN-4-YL]-1,3-BENZOTHIAZOLE typically involves multiple steps, starting with the preparation of the piperidine and benzothiazole moieties. The piperidine ring is often synthesized through cyclization reactions involving amines and aldehydes or ketones . The benzothiazole ring can be prepared via the condensation of o-aminothiophenol with carboxylic acids or their derivatives . The final step involves the sulfonylation of the piperidine ring with 3-fluorobenzenesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-FLUOROBENZENESULFONYL)PIPERIDIN-4-YL]-1,3-BENZOTHIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines .
Scientific Research Applications
2-[1-(3-FLUOROBENZENESULFONYL)PIPERIDIN-4-YL]-1,3-BENZOTHIAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[1-(3-FLUOROBENZENESULFONYL)PIPERIDIN-4-YL]-1,3-BENZOTHIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like 1-(4-fluorobenzyl)piperidin-4-yl and 4-(piperidin-1-yl)pyridine derivatives share structural similarities and are used in similar research contexts
Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and 2-mercaptobenzothiazole are also structurally related and have comparable applications.
Uniqueness
2-[1-(3-FLUOROBENZENESULFONYL)PIPERIDIN-4-YL]-1,3-BENZOTHIAZOLE is unique due to the presence of both the piperidine and benzothiazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound in various research fields .
Properties
Molecular Formula |
C18H17FN2O2S2 |
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Molecular Weight |
376.5 g/mol |
IUPAC Name |
2-[1-(3-fluorophenyl)sulfonylpiperidin-4-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C18H17FN2O2S2/c19-14-4-3-5-15(12-14)25(22,23)21-10-8-13(9-11-21)18-20-16-6-1-2-7-17(16)24-18/h1-7,12-13H,8-11H2 |
InChI Key |
LJIXQCAZJPTEKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CC=CC(=C4)F |
Origin of Product |
United States |
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